molecular formula C7H6F3NO B1395278 (3-(Trifluoromethyl)pyridin-4-yl)methanol CAS No. 1227598-69-7

(3-(Trifluoromethyl)pyridin-4-yl)methanol

Cat. No.: B1395278
CAS No.: 1227598-69-7
M. Wt: 177.12 g/mol
InChI Key: YSYTYEWRIOVGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(Trifluoromethyl)pyridin-4-yl)methanol is an organic compound featuring a trifluoromethyl group attached to a pyridine ring, with a methanol group at the 4-position.

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of TFMP will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Selectfluor® for the trifluoromethylation of pyridine derivatives . The reaction conditions often require a base and a suitable solvent to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (3-(Trifluoromethyl)pyridin-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (3-(Trifluoromethyl)pyridin-4-yl)aldehyde or (3-(Trifluoromethyl)pyridin-4-yl)carboxylic acid .

Mechanism of Action

The mechanism of action of (3-(Trifluoromethyl)pyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

  • (2-(Trifluoromethyl)pyridin-4-yl)methanol
  • (4-(Trifluoromethyl)pyridin-3-yl)methanol
  • (3-(Trifluoromethyl)pyridin-2-yl)methanol

Comparison: Compared to these similar compounds, (3-(Trifluoromethyl)pyridin-4-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

[3-(trifluoromethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)6-3-11-2-1-5(6)4-12/h1-3,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYTYEWRIOVGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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